N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-25(2)18-11-7-16(8-12-18)20(27(5)6)15-23-21(28)22(29)24-17-9-13-19(14-10-17)26(3)4/h7-14,20H,15H2,1-6H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZKJTLQZNUPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylaminobenzaldehyde with dimethylamine in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including amide formation, to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide exhibit promising anticancer properties. For instance, studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and proliferation.
Case Study: A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, leading to a reduction in tumor size in xenograft models .
Neuropharmacological Effects
The compound's structure suggests potential applications in neuropharmacology, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dimethylamino groups may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal pathways.
Case Study: In preclinical trials, this compound demonstrated neuroprotective effects in models of oxidative stress-induced neuronal injury .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. Various synthetic routes have been explored, with some methods remaining proprietary.
Synthesis Overview:
- Step 1: Formation of the dimethylamino group through alkylation reactions.
- Step 2: Coupling reactions to attach phenyl rings.
- Step 3: Finalization through amide bond formation.
Computational Studies
Computational chemistry techniques such as molecular docking and density functional theory (DFT) analyses have been employed to predict the interactions of this compound with various biological targets.
Findings:
- Molecular docking studies suggest strong binding affinity to targets involved in cancer progression and neurodegeneration.
- DFT analyses provide insights into the electronic properties and reactivity, indicating favorable characteristics for drug development .
Toxicology and Safety Assessments
Preliminary toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to assess its safety profile comprehensively. The potential for adverse effects must be evaluated through rigorous testing protocols.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Electronic and Pharmacological Properties
- Dimethylamino vs.
- Amide vs. Urea Linkages : The ethanediamide core in the target compound offers greater hydrogen-bonding capacity than urea-linked triazine derivatives (e.g., compound 30), which may affect target selectivity .
- Substituent Effects: Nitro groups in N-(4-dimethylamino 3,5-dinitrophenyl) acetonitrile introduce electron-withdrawing properties, contrasting with the electron-rich environment of the target compound.
Research Findings and Implications
- Solubility: The dimethylamino groups in the target compound likely improve aqueous solubility compared to diethylamino or morpholino-containing analogues, critical for bioavailability .
- Bioactivity Trends : Bis-amide derivatives (e.g., ’s compound 56) exhibit moderate enzyme inhibition in preliminary screens, suggesting the target compound may share similar activity .
- Thermodynamic Stability: Molecular modeling of dimethylamino-phenyl derivatives (e.g., ) predicts enhanced stability due to resonance effects, a feature likely applicable to the target compound .
Data Tables
Table 2: Electronic Properties
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide, often referred to as a dimethylamino derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features multiple dimethylamino groups attached to phenyl rings. The synthesis typically involves the reaction between dimethylaminobenzaldehyde and various amine precursors under controlled conditions.
Synthesis Methodology
- Reagents Used : Dimethylaminobenzaldehyde, amines.
- Catalysts : Commonly used catalysts include piperidine or sulfamic acid.
- Conditions : Reactions are often conducted in ethanol or other solvents under reflux conditions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:
- Anticancer Activity : The compound exhibits inhibitory effects on cancer cell proliferation, potentially through the modulation of signaling pathways involved in cell cycle regulation.
- Antimicrobial Properties : Studies have indicated that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Effects : Research has demonstrated that this compound exhibits significant activity against pathogenic fungi such as Aspergillus flavus and Penicillium expansum, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
